4,4'-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline}
Description
4,4'-Oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline} is a Schiff base compound synthesized via the condensation of 4,4'-diaminodiphenyl ether (CAS 101-80-4) with 2-nitrobenzaldehyde. The structure features two aniline moieties linked by an oxygen bridge (oxybis), each forming an imine bond with a 2-nitrophenyl group. This compound belongs to a class of aromatic Schiff bases known for their applications in coordination chemistry, corrosion inhibition, and materials science due to their conjugated π-systems and chelating properties .
Key structural attributes include:
- Molecular formula: Likely C₂₆H₁₈N₄O₅ (inferred from analogs).
- Geometry: The oxybis bridge creates a bent molecular structure, with dihedral angles between aromatic rings influenced by steric and electronic effects from nitro substituents.
Properties
CAS No. |
112213-99-7 |
|---|---|
Molecular Formula |
C26H18N4O5 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-N-[4-[4-[(2-nitrophenyl)methylideneamino]phenoxy]phenyl]methanimine |
InChI |
InChI=1S/C26H18N4O5/c31-29(32)25-7-3-1-5-19(25)17-27-21-9-13-23(14-10-21)35-24-15-11-22(12-16-24)28-18-20-6-2-4-8-26(20)30(33)34/h1-18H |
InChI Key |
SOAUKFBHIQMPBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline} typically involves the condensation reaction between 4,4’-oxydianiline and 2-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to promote the formation of the imine linkage, resulting in the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4,4’-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline} can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed:
Reduction: Corresponding amines.
Oxidation: Nitroso or nitro derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
4,4’-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline} has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline} involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the imine linkage can interact with nucleophiles. These interactions can lead to various biological and chemical effects, depending on the specific application and environment.
Comparison with Similar Compounds
Comparison with Structural Analogs
Bridge-Type Variations
a) Sulfonyl-Bridged Analog
Compound : NE,N'E-4,4'-Sulfonylbis(N-(2,3-dichlorobenzylidene)aniline)
- Molecular formula : C₂₆H₁₆Cl₂N₂O₂S.
- Molecular weight : 562.29 g/mol.
- Properties :
- Melting point: 198–202°C.
- Higher thermal stability (75% yield) due to sulfonyl group rigidity.
- Comparison : Replacing the oxygen bridge with sulfonyl increases molecular weight and rigidity, enhancing thermal stability. The electron-withdrawing sulfonyl group may reduce electron density in the aromatic system compared to the oxybis analog.
b) Methylene-Bridged Analog
Compound : 4,4'-Methylenebis(N-(3-nitrobenzyl)aniline)
- Synthesis : Reduction of Schiff base precursors.
Substituent Variations
a) Quinoline-Substituted Analog
Compound: 4,4′-Oxybis{N-[(E)-quinolin-2-ylmethylidene]aniline}
- Molecular formula : C₃₂H₂₂N₄O.
- Structural features: Dihedral angles: 53.81° (between benzene rings) and 42.56° (between quinoline systems). Intermolecular C–H⋯N hydrogen bonding enhances crystal packing.
- Applications : Demonstrated as a corrosion inhibitor for carbon steel in acidic media .
- Comparison: The quinoline substituent introduces extended conjugation and stronger intermolecular interactions, which may enhance corrosion inhibition efficacy compared to nitro-substituted analogs.
b) Positional Isomerism in Nitro Groups
Compound : N-[(E)-(3-Nitrophenyl)methylidene]aniline
- Molecular formula : C₁₃H₁₀N₂O₂.
- Molecular weight : 226.23 g/mol.
- Comparison : The 3-nitro substitution (meta) reduces steric hindrance compared to 2-nitro (ortho) in the target compound. Ortho-nitro groups may hinder molecular packing but enhance electronic effects for coordination or charge transfer.
Thermal and Electronic Properties
- Thermal Stability : Sulfonyl-bridged derivatives exhibit higher decomposition temperatures (~200°C) , while methylene-bridged compounds likely degrade at lower temperatures due to flexible bridges. Data for the target compound is lacking but inferred to lie between these extremes.
- Electronic Effects: Nitro groups in the target compound withdraw electron density, polarizing the imine bond and enhancing Lewis acidity for metal coordination. Quinoline analogs benefit from additional π-conjugation for charge delocalization .
Biological Activity
4,4'-Oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline} is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure
The compound is characterized by its unique structure, which includes a central oxybis group connecting two aniline derivatives with nitrophenyl substituents. The molecular formula is .
Antimicrobial Activity
Recent studies have shown that derivatives of 4,4'-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline} exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values indicate varying degrees of effectiveness against different bacterial strains.
| Compound | Bacterial Strain | MIC (mg/mL) | Activity Level |
|---|---|---|---|
| Compound A | E. coli | 0.0048 | High |
| Compound B | S. aureus | 0.0195 | Moderate |
| Compound C | C. albicans | 0.039 | Moderate |
These results suggest that the compound's structure allows it to interact effectively with microbial targets, inhibiting their growth.
Anticancer Activity
The anticancer properties of 4,4'-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline} have also been investigated. In vitro studies demonstrate its potential to inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| Huh7 (Liver) | <10 | High |
| Caco2 (Colon) | <8 | Very High |
| MDA-MB-231 (Breast) | <15 | Moderate |
The data indicates that the compound exhibits potent activity against liver and colon cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics.
Case Studies
- Antimicrobial Study : A comprehensive study evaluated the antibacterial effects of various Schiff base derivatives related to 4,4'-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline}. The study found that modifications in the phenyl ring significantly impacted antimicrobial efficacy, with certain substitutions enhancing activity against Gram-positive and Gram-negative bacteria.
- Anticancer Research : An investigation into the compound's effects on breast cancer cells revealed that it induces apoptosis through activation of specific signaling pathways. This study highlighted the role of nitro groups in enhancing cytotoxicity.
The biological activity of 4,4'-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline} is believed to stem from its ability to form hydrogen bonds with target biomolecules, disrupting essential cellular processes in microbes and cancer cells alike. The nitro substituent may play a crucial role in enhancing its reactivity and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
